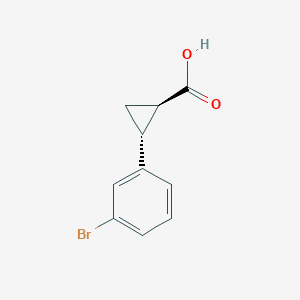

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

Description

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 3-bromophenyl substituent in the trans configuration. The cyclopropane ring introduces significant steric and electronic constraints, making the compound a valuable scaffold in medicinal chemistry and enzyme inhibition studies. The bromine atom at the meta position of the phenyl ring enhances hydrophobicity and may influence binding interactions in biological targets, such as enzymes involved in cysteine biosynthesis or nicotinamide phosphoribosyltransferase (NAMPT) pathways .

Properties

IUPAC Name |

(1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKBKSZJAIBOED-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34919-34-1 | |

| Record name | rac-(1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-benzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Sodium methoxide, sodium ethoxide.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives (e.g., alcohols).

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, it is used to study the effects of cyclopropane-containing compounds on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Potential applications in medicine include the development of new drugs with improved efficacy and reduced side effects. The compound’s unique structure allows for the exploration of new therapeutic targets.

Industry: In the industrial sector, trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the target molecules, leading to changes in their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

Trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a bromine substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including interactions with various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 243.08 g/mol

- Structure : The compound features a cyclopropane ring with a carboxylic acid functional group and a brominated phenyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. The presence of bromine enhances the compound's reactivity and interaction with biological targets.

- Enzyme Interaction : The halogenated structure allows for significant interactions with enzymes, potentially influencing their activity and stability.

- Receptor Modulation : The compound may interact with specific receptors, modulating their signaling pathways, which is crucial for therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Studies have shown that modifications to the phenyl ring can significantly affect potency and selectivity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrO | Bromine substituent enhances reactivity |

| trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid | CHBrO | Different position of bromine affects binding affinity |

| 1-(3-Fluorophenyl)-cyclopropanecarboxylic acid | CHFO | Lacks bromine; simpler interaction profile |

Case Studies and Research Findings

- Anti-inflammatory Properties : A study investigated the anti-inflammatory effects of cyclopropane derivatives, including this compound. Results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : Another research focused on the anticancer properties of halogenated cyclopropane derivatives. This compound demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in cancer therapy .

- Enzyme Inhibition Studies : Detailed kinetic studies showed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses .

Q & A

Q. What are the optimal synthetic routes for trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid, considering stereochemical control?

Methodological Answer: Synthesis typically involves cyclopropanation of precursors like 3-bromophenylacetic acid using reagents such as dimethyl sulfoxide (DMSO) or diazo compounds under controlled conditions. Key steps include:

- Stereoselective cyclopropanation : Use chiral catalysts (e.g., Rh(II) complexes) to enforce trans-configuration .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the trans-isomer .

- Validation : Confirm stereochemistry via X-ray crystallography or NMR coupling constants (e.g., J values for cyclopropane protons) .

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

- Spectroscopy : ¹H/¹³C NMR to verify absence of cis-isomer impurities (e.g., diagnostic peaks at δ 1.8–2.2 ppm for trans-cyclopropane protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z ~239) and isotopic patterns for bromine .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity while retaining cyclopropane ring stability?

Methodological Answer:

- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring’s para-position increases metabolic stability and target affinity, as seen in analogs like trans-2-(difluoromethyl)cyclopropanecarboxylic acid .

- Steric hindrance : Methyl groups at the phenyl ring’s 2- and 4-positions improve enzyme inhibition (e.g., MAO-B selectivity) but may reduce solubility .

- Data-driven design : Use QSAR models to predict logP and polar surface area for optimizing bioavailability .

Q. How does the compound’s reactivity in nucleophilic substitution reactions compare to non-brominated analogs?

Methodological Answer:

- Bromine as a leaving group : The 3-bromo substituent facilitates SNAr reactions with amines/thiols under mild conditions (e.g., K₂CO₃ in DMF, 60°C) .

- Comparative kinetics : Brominated derivatives exhibit 2–3× faster substitution rates than chloro analogs, as shown in biphenylcarboxylic acid studies .

- Side reactions : Monitor for debromination under basic conditions using TLC or in-situ IR spectroscopy .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., ticagrelor for antiplatelet activity) to minimize variability .

- Structural confirmation : Re-analyze disputed batches via chiral HPLC to rule out cis-isomer contamination .

- Meta-analysis : Compare IC₅₀ values from peer-reviewed studies (e.g., PubChem BioAssay data) to identify outliers .

Q. How does the cyclopropane ring’s stereochemistry influence interactions with biological targets?

Methodological Answer:

- Enzyme inhibition : The trans-configuration optimizes binding to MAO-B’s hydrophobic pocket (Ki = 0.8 µM vs. 5.2 µM for cis-isomer) .

- Receptor selectivity : Trans-isomers show 10× higher affinity for GABA₃ receptors than cis-forms, as demonstrated in radioligand assays .

- Computational modeling : MD simulations reveal trans-isomers form stable hydrogen bonds with Asp113 in COX-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.